molecular formula C15H13NO B1616063 4-Phenyl-3,4-dihydroquinolin-2(1h)-one CAS No. 4888-33-9

4-Phenyl-3,4-dihydroquinolin-2(1h)-one

Cat. No.: B1616063
CAS No.: 4888-33-9
M. Wt: 223.27 g/mol
InChI Key: DEJKVLIJTMGIIR-UHFFFAOYSA-N
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Description

4-Phenyl-3,4-dihydroquinolin-2(1h)-one is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a phenyl group attached at the 4th position and a keto group at the 2nd position

Preparation Methods

The synthesis of 4-Phenyl-3,4-dihydroquinolin-2(1h)-one typically involves the cyclization of polyfluorocinnamanilides in the presence of superacidic conditions. One common method includes the use of triflic acid (CF3SO3H) to facilitate the cyclization reaction . The reaction conditions often require careful control of temperature and acidity to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

4-Phenyl-3,4-dihydroquinolin-2(1h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolin-2-ones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4-phenyl-3,4-dihydroquinolin-2-ol.

Common reagents used in these reactions include aluminum chloride (AlCl3) for dehydrophenylation and phosphorus oxychloride (POCl3) for chlorination . The major products formed from these reactions are often polyfluorinated derivatives, which have unique properties and applications.

Scientific Research Applications

4-Phenyl-3,4-dihydroquinolin-2(1h)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-3,4-dihydroquinolin-2(1h)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical processes at the cellular level. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

4-Phenyl-3,4-dihydroquinolin-2(1h)-one can be compared with other quinoline derivatives, such as:

    Quinolin-2-ones: These compounds share a similar core structure but lack the phenyl group at the 4th position.

    Polyfluorinated quinolines: These derivatives have multiple fluorine atoms, which impart unique chemical and physical properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity and applications. Its ability to undergo diverse chemical transformations and its potential in various fields make it a compound of significant interest.

Properties

IUPAC Name

4-phenyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKVLIJTMGIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297627
Record name 4-phenyl-3,4-dihydroquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4888-33-9
Record name NSC116961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenyl-3,4-dihydroquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70297627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Phenyl-3,4-dihydrocarbostyril (CAS# 4888-33-9) was prepared in two steps using the procedure described by Conley, R. T.; Knopka. W. N. J. Org. Chem. 1964, 29, 496-497. The starting materials for this preparation were cinnamoyl chloride (Aldrich) and aniline (Aldrich). The title compound was purified by flash chromatography eluting with CH2Cl2/EtOAc (4:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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